![molecular formula C18H18N4O B15170123 6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one CAS No. 917973-59-2](/img/structure/B15170123.png)
6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of 6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one involves multiple steps. One common synthetic route starts with the condensation of appropriate precursors, such as substituted malonic acid diesters, with guanidine in the presence of sodium ethoxide. The reaction conditions typically involve heating and stirring to facilitate the formation of the pyrimidine ring . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and bases like sodium bicarbonate (NaHCO₃) . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or modulation of immune responses .
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives, such as:
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine
Compared to these compounds, 6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
917973-59-2 |
|---|---|
Fórmula molecular |
C18H18N4O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-[2-amino-6-[4-(dimethylamino)phenyl]pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C18H18N4O/c1-22(2)13-9-7-12(8-10-13)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)23/h3-11,23H,1-2H3,(H2,19,20,21) |
Clave InChI |
GMCVMUJWZHIIHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



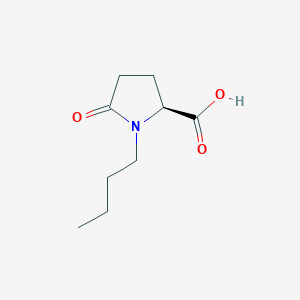
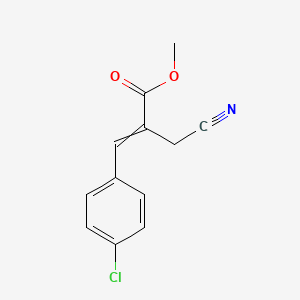
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
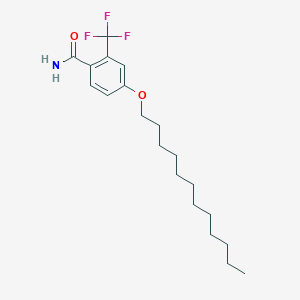
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
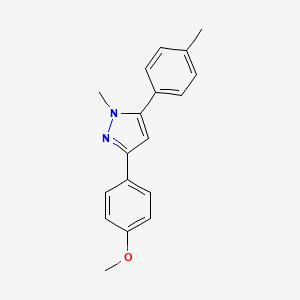
![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)
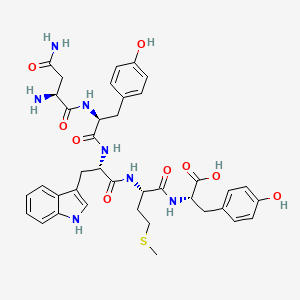
![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)

